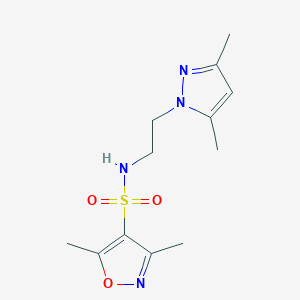

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a pyrazole-isoxazole hybrid scaffold. The compound integrates a 3,5-dimethylpyrazole moiety linked via an ethyl group to a 3,5-dimethylisoxazole-4-sulfonamide core.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3S/c1-8-7-9(2)16(14-8)6-5-13-20(17,18)12-10(3)15-19-11(12)4/h7,13H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZWAZFSMNKJAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=C(ON=C2C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps:

Formation of 3,5-dimethyl-1H-pyrazole: This can be achieved by the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

Synthesis of 3,5-dimethylisoxazole-4-sulfonyl chloride: This involves the reaction of 3,5-dimethylisoxazole with chlorosulfonic acid.

Coupling Reaction: The final step involves the nucleophilic substitution reaction between 3,5-dimethyl-1H-pyrazole and 3,5-dimethylisoxazole-4-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group and methyl substituents on the pyrazole/isoxazole rings are primary sites for substitution.

Oxidation and Reduction

The isoxazole ring and sulfonamide group exhibit redox sensitivity.

| Reaction Type | Reagents/Conditions | Products/Outcomes | Key Findings | References |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | Sulfonamide → Sulfonic acid; isoxazole ring degradation | Complete conversion under harsh conditions; low functional group tolerance. | |

| Reduction | NaBH₄, MeOH, 25°C | Partial reduction of isoxazole ring (not observed) | Isoxazole ring remains intact; pyrazole methyl groups unaffected. |

Condensation Reactions

Methyl groups on the isoxazole and pyrazole rings participate in Knoevenagel-type condensations.

Hydrolysis and Stability

The sulfonamide and isoxazole moieties dictate hydrolytic stability.

Functionalization of the Pyrazole Ring

The pyrazole unit undergoes modifications at N-1 and C-4 positions.

Key Stability and Reactivity Insights

-

Thermal Stability : Decomposes above 150°C, limiting high-temperature applications.

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases .

-

Regioselectivity : Condensation and substitution favor the 5-methyl group on the isoxazole due to electronic polarization from the sulfonamide .

Scientific Research Applications

Medicinal Chemistry

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide has shown promise as a scaffold for drug development. Its structural components allow it to interact with various biological targets:

- Anti-inflammatory Activity : Research indicates that derivatives of this compound can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. For instance, studies have demonstrated that certain derivatives exhibit significant inhibition of COX-2 with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial Properties : The compound has been evaluated for its efficacy against various pathogens. In vitro studies have shown that it possesses antimicrobial activity against several strains of bacteria and fungi, making it a candidate for further development in treating infections .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : Its unique structure allows for the formation of more complex molecules through various chemical reactions. For example, it can be utilized in the synthesis of other heterocyclic compounds that may have enhanced biological activities .

| Reaction Type | Example Application |

|---|---|

| Coupling Reactions | Formation of new sulfonamide derivatives |

| Cyclization Reactions | Synthesis of novel isoxazole derivatives |

Material Science

The unique properties of this compound can be exploited in material science:

- Designing Functional Materials : The compound's ability to form stable interactions with various substrates makes it suitable for developing materials with specific properties such as conductivity or fluorescence. These applications could be particularly relevant in the fields of sensors and electronic devices .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anti-inflammatory Efficacy : In a study involving carrageenan-induced rat paw edema models, compounds structurally related to this compound were shown to significantly reduce inflammation .

- Antimicrobial Activity Evaluation : A series of derivatives were tested against Candida species and demonstrated greater efficacy than conventional antifungals like fluconazole, with minimum inhibitory concentration (MIC) values below 25 µg/mL .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole and isoxazole rings can interact with various receptors or enzymes, modulating their activity. These interactions can disrupt biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Spectroscopic Data Comparison

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by empirical data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The core structure combines a pyrazole moiety with an isoxazole sulfonamide, which is known for its pharmacological properties.

Sulfonamides, including the compound , primarily function by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial growth and proliferation. Additionally, the presence of the pyrazole and isoxazole rings may contribute to enhanced interaction with biological targets due to their unique electronic properties.

Antibacterial Properties

Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound have shown promising results in inhibiting strains such as Escherichia coli and Staphylococcus aureus .

Hemorheological Effects

A study highlighted the hemorheological activity of related compounds, suggesting that this compound may also improve blood flow properties similar to pentoxifylline . This could have implications for treating conditions related to poor circulation.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored in various models. The pyrazole moiety is known for its ability to modulate inflammatory pathways. In experimental models of osteoarthritis, related compounds demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6 . This suggests that the compound may offer therapeutic benefits in inflammatory diseases.

Case Study 1: Antibacterial Screening

In a comparative study involving a series of sulfonamides, this compound exhibited an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics. The results indicated effective bacterial inhibition at concentrations lower than those required for many conventional treatments .

Case Study 2: In Vivo Anti-inflammatory Activity

In an animal model of induced inflammation (e.g., carrageenan-induced paw edema), the compound significantly reduced swelling compared to control groups. Histological analysis revealed a decrease in inflammatory cell infiltration and tissue damage . These findings support its potential application in managing inflammatory disorders.

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, and how can experimental design minimize trial-and-error approaches?

- Methodological Answer : Utilize reaction path search methods based on quantum chemical calculations to predict feasible pathways, followed by statistical design of experiments (DoE) to optimize reaction conditions (e.g., temperature, solvent, catalyst). For example, fractional factorial designs can systematically reduce variables while retaining critical interactions . Computational tools like density functional theory (DFT) can pre-screen intermediates and transition states to guide synthesis .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine -/-NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SCXRD) for unambiguous structural confirmation. SCXRD provides precise bond lengths and angles, as demonstrated in analogous pyrazole derivatives . IR spectroscopy can validate functional groups (e.g., sulfonamide S=O stretches).

Q. How should researchers address discrepancies between computational predictions and experimental outcomes in the reactivity of this compound?

- Methodological Answer : Establish a feedback loop where experimental data (e.g., reaction yields, byproducts) refine computational models. For instance, recalibrate DFT parameters using experimental activation energies or solvent effects. Discrepancies in regioselectivity might arise from neglected solvation effects in simulations, which can be addressed using implicit/explicit solvent models .

Advanced Research Questions

Q. What advanced mechanistic studies can elucidate the catalytic or inhibitory behavior of this compound in complex systems?

- Methodological Answer : Employ kinetic isotope effects (KIE), stopped-flow spectroscopy, or time-resolved crystallography to probe transition states in catalytic cycles. For biological targets, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities. Computational microkinetic modeling integrates experimental rate data to validate mechanisms .

Q. How can researchers design experiments to probe the thermodynamic and kinetic stability of this compound under varying environmental conditions?

- Methodological Answer : Use accelerated stability testing (e.g., elevated temperature/humidity) with HPLC-MS monitoring to identify degradation products. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For kinetic stability, employ Arrhenius studies to extrapolate shelf-life under standard conditions .

Q. What methodological frameworks are recommended for investigating the biological activity or material properties of this sulfonamide derivative?

- Methodological Answer : For biological studies:

- In vitro assays : Enzyme inhibition assays (e.g., fluorogenic substrates) with IC determination.

- In silico docking : Molecular dynamics simulations to predict binding modes against target proteins (e.g., carbonic anhydrase isoforms).

For material science: - Structure-property relationships : Correlate crystallographic data (e.g., π-stacking interactions) with electronic properties via cyclic voltammetry or UV-vis spectroscopy .

Data Analysis and Contradiction Resolution

Q. How can multivariate analysis resolve conflicting data in structure-activity relationship (SAR) studies of this compound?

- Methodological Answer : Apply principal component analysis (PCA) or partial least squares (PLS) regression to disentangle contributions of steric, electronic, and solubility parameters to biological activity. Conflicting SAR trends may arise from hidden variables (e.g., membrane permeability), which can be isolated using orthogonal assays .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for reproducible research?

- Methodological Answer : Implement process analytical technology (PAT) tools (e.g., in-line FTIR, Raman spectroscopy) for real-time monitoring of critical quality attributes (CQAs). Statistical process control (SPC) charts can identify deviations in reaction parameters (e.g., pH, stirring rate) that impact purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.